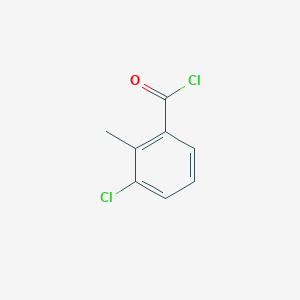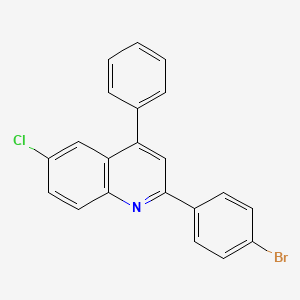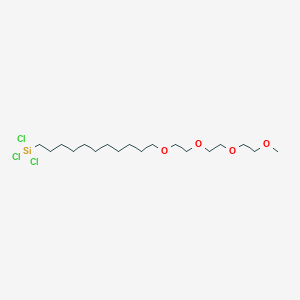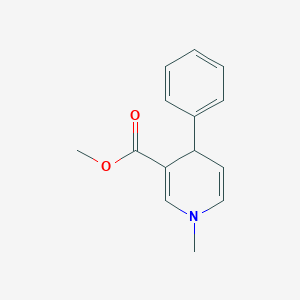
对苯二甲酸乙二醇酯 (1:2)
描述
Polyethylene terephthalate (PET) is the most common thermoplastic polymer resin of the polyester family and is used in fibers for clothing, containers for liquids and foods, and thermoforming for manufacturing . It is derived from terephthalic acid (or dimethyl terephthalate) and mono ethylene glycol . PET consists of repeating (C 10 H 8 O 4) units .
Synthesis Analysis
PET is produced from ethylene glycol and dimethyl terephthalate (DMT) or mostly terephthalic acid (PTA) . When heated together under the influence of chemical catalysts, ethylene glycol and terephthalic acid produce PET in the form of a molten, viscous mass that can be spun directly to fibers or solidified for later processing as a plastic .Molecular Structure Analysis
The basic repeating unit of the polymer chain consists of an ethylene glycol unit bonded to a terephthalic acid unit . Depending on its processing and thermal history, polyethylene terephthalate may exist both as an amorphous (transparent) and as a semi-crystalline polymer .Chemical Reactions Analysis
PET is chemically recycled using methods such as hydrolysis , glycolysis , and alcoholysis . Methanolysis of PET is usually carried out using methanol within a temperature range of 180–280 °C and in a pressure range of 20–40 atm with or without a catalyst .Physical And Chemical Properties Analysis
PET has a chemical formula of (C 10 H 8 O 4) n . It has a density of 1.38 g/cm 3 at 20 °C . It is practically insoluble in water . Its melting point is > 250 °C and it decomposes at > 350 °C .科学研究应用
化学回收 PET
研究强调了 EGT 在 PET 化学回收中的重要性,这是一个对可持续性至关重要的过程。使用乙二醇对 PET 废料进行糖解,促进 PET 分解成有价值的中间体,如对苯二甲酸二(2-羟乙基)酯 (BHET),展示了一种回收和再利用 PET 废料的环保途径。此过程不仅有助于减少环境污染,还有助于回收有价值的化学产品 (Damayanti & Ho-Shing Wu,2021; Ghaemy & Mossaddegh,2005).
微生物降解
工程微生物菌株以有效利用 EGT 指向了废物管理和生物修复的创新方法。例如,假单胞菌 putida KT2440 已被基因改造为代谢 EGT,为 PET 的生物回收提供了一条途径。这一发展不仅有助于环境清理,还为从 PET 废料中微生物生产增值生物产品开辟了途径 (M. A. Franden 等,2018).
新产品合成
研究从 PET 废料中合成新产品,如聚氨酯油和清漆,突出了 EGT 在创造可持续材料方面的潜力。通过糖解使 PET 解聚,获得有价值的低聚物,作为具有工业应用的产品合成的前体。这种创新方法不仅解决了废物管理问题,还有助于开发可持续材料和化学品 (Oğuz Meci̇t & A. Akar,2001).
糖解和 PET 降解
PET 的糖解是其降解的有效方法,已使用各种催化剂和条件对其进行了探索,以优化 BHET 等有价值产品的收率。这项研究强调了化学工艺在 PET 回收中的潜力,从而有助于可持续性和循环经济。开发高效且环保的糖解方法对于提高 PET 回收率和减少环境污染至关重要 (M. A. Nikje & F. Nazari,2006; Ph. Radenkov 等,2003).
作用机制
安全和危害
未来方向
There is an urgent need to develop technologies to valorise post-consumer PET waste to tackle plastic pollution and move towards a circular economy . Researchers are developing and large-scale producing PET-degrading novel hydrolases specifically for plastic recycling . Ethylene glycol demand is growing rapidly, particularly in the global polyethylene terephthalate markets .
属性
IUPAC Name |
4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBOYZZQPYDMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024365 | |
| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene terephthalate | |
CAS RN |
2225-05-0 | |
| Record name | Ethylene terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLENE TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















